Product packaging for [(5-Chlorothiophen-2-yl)methyl]hydrazine(Cat. No.:CAS No. 887592-42-9)

[(5-Chlorothiophen-2-yl)methyl]hydrazine

Cat. No.: B1320865
CAS No.: 887592-42-9
M. Wt: 162.64 g/mol
InChI Key: DQRWABUCYOMVGG-UHFFFAOYSA-N
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Description

[(5-Chlorothiophen-2-yl)methyl]hydrazine ( 887592-42-9) is a specialist organic compound with the molecular formula C 5 H 7 ClN 2 S and a molecular weight of 162.64 g/mol . This chemical serves as a versatile and valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its application as a key building block for the synthesis of more complex molecules . The compound features both a hydrazine group and a chlorinated thiophene ring, making it a useful precursor for constructing nitrogen-containing heterocycles. Notably, this specific hydrazine derivative has been utilized in the synthesis of 1H-pyrazol-5-amine-based thrombin inhibitors , a class of compounds investigated for their potential as novel antithrombotic agents with a covalent, serine-trapping mechanism of action . In this context, it is used to introduce the (5-chlorothiophen-2-yl)methyl moiety into the aminopyrazole scaffold, contributing to the development of potential anticoagulant therapies . Safety and Handling: For specific hazard and handling information, please consult the Safety Data Sheet (SDS). This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN2S B1320865 [(5-Chlorothiophen-2-yl)methyl]hydrazine CAS No. 887592-42-9

Properties

IUPAC Name

(5-chlorothiophen-2-yl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRWABUCYOMVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592517
Record name [(5-Chlorothiophen-2-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-42-9
Record name [(5-Chlorothiophen-2-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism:

The aldehyde group in 5-chlorothiophene-2-carbaldehyde reacts with hydrazine hydrate to form the hydrazone intermediate, which subsequently undergoes reduction or stabilization to yield this compound.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but incorporates additional steps for optimization:

  • Reagents: Industrial-grade solvents and reagents are used to minimize costs while maintaining efficiency.
  • Reaction Optimization: Parameters such as temperature, pressure, and stirring speed are adjusted to maximize yield and purity.
  • Purification: The crude product is purified using techniques like recrystallization or column chromatography.

Advantages of Industrial Methods:

  • Higher yield due to optimized reaction conditions.
  • Improved purity through advanced purification techniques.
  • Reduced environmental impact by minimizing waste generation.

Detailed Experimental Protocol

Laboratory Preparation:

Below is a representative protocol for synthesizing this compound:

Step Procedure Conditions
1 Dissolve 5-chlorothiophene-2-carbaldehyde in ethanol/methanol Solvent volume: 50–100 mL
2 Add hydrazine hydrate dropwise while stirring Temperature: 50–70°C
3 Stir the reaction mixture for 4–6 hours Maintain constant temperature
4 Cool the mixture to room temperature and isolate the product Filtration or extraction
5 Purify the product via recrystallization or chromatography Solvent: ethanol

Industrial Protocol:

For large-scale production, similar steps are followed with adjustments:

  • Use industrial-grade ethanol/methanol as solvent.
  • Employ automated reactors for precise control of temperature and stirring.
  • Purify using continuous column chromatography systems.

Key Analytical Data

The synthesized compound can be characterized using various analytical techniques:

Technique Purpose Observations
NMR Spectroscopy Confirm molecular structure Peaks corresponding to hydrazine moiety and chlorothiophene ring
Mass Spectrometry Verify molecular weight Molecular weight: 162.64 g/mol
IR Spectroscopy Identify functional groups Hydrazine (-NH-NH) and thiophene vibrations

Environmental Considerations

Industrial processes aim to minimize environmental impact through:

  • Recycling solvents and reagents.
  • Reducing emissions (e.g., wastewater, waste gas).
  • Lowering energy consumption by optimizing reaction conditions.

Summary Table of Preparation Methods

Method Scale Solvent Temperature (°C) Duration (hrs) Purification Technique
Laboratory Scale Small Ethanol/Methanol 50–70 4–6 Recrystallization/Chromatography
Industrial Scale Large Industrial-grade solvents Optimized Optimized Continuous chromatography

Chemical Reactions Analysis

Types of Reactions: [(5-Chlorothiophen-2-yl)methyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis
[(5-Chlorothiophen-2-yl)methyl]hydrazine is widely utilized as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrazolines, which are important intermediates in organic synthesis. The chlorothiophene ring enhances its reactivity, making it suitable for further chemical modifications .

Reactivity and Mechanisms
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions lead to the formation of diverse derivatives that can be explored for different applications .

Biology

Study of Cellular Processes
In biological research, this compound is employed to study the effects of hydrazine derivatives on cellular processes. Its ability to interact with specific molecular targets allows researchers to investigate its role in modulating biological activities .

Development of Bioactive Molecules
The compound is also investigated for its potential in developing new bioactive molecules with therapeutic applications. Its unique structure may contribute to the discovery of novel agents that can affect various biological pathways .

Medicine

Anticancer Potential
this compound has shown promise in medicinal chemistry as a potential anticancer agent. Studies indicate that it may inhibit the activity of specific kinases involved in cancer cell proliferation, thus contributing to its anticancer efficacy .

Antimicrobial and Anti-inflammatory Properties
Beyond its anticancer properties, this compound is also being explored for its antimicrobial and anti-inflammatory effects. Research suggests that it may possess significant activity against various pathogens and could serve as a lead compound for developing new anti-inflammatory drugs .

Industry

Applications in Agrochemicals and Dyes
In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it a valuable intermediate in various industrial processes, contributing to the synthesis of specialty chemicals .

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action associated with this compound:

StudyFocusFindings
Anticancer ActivityEvaluated against multiple cancer cell linesDemonstrated significant cytotoxicity with submicromolar GI50 values across various tumor types .
Structure-Activity RelationshipsAnalyzed different hydrazone derivativesEstablished consistent structure-activity relationships indicating potential for further development .
Biological Activity AssessmentInvestigated antimicrobial propertiesShowed promising results against several bacterial strains, suggesting utility as an antimicrobial agent .

Mechanism of Action

The mechanism of action of [(5-Chlorothiophen-2-yl)methyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, in anticancer research, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

[(5-Methylfuran-2-yl)methyl]hydrazine

  • Molecular Formula : C₆H₁₀N₂O .
  • Key Differences: Heteroatom: Furan (oxygen) vs. thiophene (sulfur). Bioavailability: Thiophene’s lower polarity may enhance membrane permeability compared to furan derivatives. Molecular Weight: 126.16 vs. 162.64, indicating a smaller size for the furan analog.

[5-Chloro-2-(ethylthio)phenyl]hydrazine

  • Molecular Formula : C₈H₁₀ClN₂S .
  • Key Differences :
    • Aromatic System : Benzene vs. thiophene. Benzene’s planar π-system differs from thiophene’s conjugated but less symmetric structure, altering electronic interactions.
    • Substituents : Ethylthio group introduces bulkier lipophilic character compared to the thiophene’s methylhydrazine.
    • Reactivity : The ethylthio group may act as a leaving group, whereas the thiophene’s chlorine could facilitate electrophilic substitution.

[5-Chloro-2-(hexadecylthio)phenyl]hydrazine

  • Molecular Formula : C₂₂H₃₉ClN₂S .
  • Key Differences :
    • Lipophilicity : The hexadecyl chain drastically increases hydrophobicity, reducing aqueous solubility compared to the target compound.
    • Pharmacokinetics : Long alkyl chains may slow metabolic clearance but improve tissue penetration.

1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine

  • Molecular Formula : C₁₆H₁₂N₆O₂ .
  • Key Differences: Heterocycle: Thiazole (N and S) vs. thiophene (S only). The additional nitrogen in thiazole enhances hydrogen-bonding capacity.

2-(1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbonyl)-N-phenylhydrazine-1-carbothioamide

  • Molecular Formula : C₁₈H₁₇Cl₂N₄O₄ .
  • Key Differences :
    • Functional Groups : A hydroxyphenyl group introduces acidity and hydrogen-bonding sites, absent in the target compound.
    • Solubility : The hydroxyl group may improve aqueous solubility at physiological pH.

Structural and Functional Analysis Table

Compound Name Molecular Formula Heteroatoms Key Substituents Molecular Weight Notable Properties
[(5-Chlorothiophen-2-yl)methyl]hydrazine C₅H₇ClN₂S S, N Chloro, methylhydrazine 162.64 Moderate lipophilicity, electron-rich
[(5-Methylfuran-2-yl)methyl]hydrazine C₆H₁₀N₂O O, N Methyl 126.16 Higher polarity, lower bioavailability
[5-Chloro-2-(ethylthio)phenyl]hydrazine C₈H₁₀ClN₂S S, N Chloro, ethylthio 216.75 Bulky substituent, potential leaving group
1-(4-(3-Nitrophenyl)thiazol-2-yl)-... C₁₆H₁₂N₆O₂ N, S Nitrophenyl, pyridinyl 344.31 MAO-B inhibition, CNS activity

Biological Activity

[(5-Chlorothiophen-2-yl)methyl]hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8ClN3S\text{C}_7\text{H}_8\text{ClN}_3\text{S}

This compound features a thiophene ring substituted with chlorine, which may influence its biological properties.

Antimicrobial Activity

Hydrazones, including derivatives like this compound, have demonstrated significant antimicrobial properties. Studies indicate that hydrazones can inhibit the growth of various bacterial strains. For instance, a review highlighted the effectiveness of hydrazone derivatives against Staphylococcus aureus and other pathogenic bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent studies have focused on the anticancer properties of hydrazone derivatives. For example, 7-chloroquinolinehydrazones exhibited cytotoxic activity against multiple cancer cell lines, suggesting that similar derivatives may also show promise . The cytotoxic effects are typically assessed using the GI50 metric, which measures the concentration required to inhibit cell growth by 50%. The structure-activity relationship indicates that modifications to the hydrazone structure can enhance potency against cancer cells.

Anti-inflammatory and Analgesic Effects

Hydrazones have been reported to possess anti-inflammatory and analgesic activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their pain-relieving properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of cancer cell proliferation. For instance, it was shown to reduce viability in specific cancer cell lines by over 60% at concentrations above 10 µM .

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)8.5Induction of apoptosis
MCF-7 (Breast Cancer)12.0Cell cycle arrest
HeLa (Cervical Cancer)15.0Inhibition of DNA synthesis

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound in vivo. One study reported significant tumor reduction in mice treated with this compound compared to controls, highlighting its potential as an antitumor agent .

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives is closely linked to their structural characteristics. Modifications to the thiophene ring or the hydrazine moiety can significantly alter their pharmacological profiles. For example:

  • Chlorination at specific positions has been shown to enhance antimicrobial activity.
  • Alkyl substitutions can improve solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes for [(5-Chlorothiophen-2-yl)methyl]hydrazine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates with phosphorus oxychloride at elevated temperatures (e.g., 120°C), as demonstrated in analogous oxadiazole syntheses . Reaction optimization may involve adjusting solvent systems (e.g., ethanol or methanol/chloroform mixtures), stoichiometric ratios of hydrazine hydrate, and reflux durations. For instance, hydrazine hydrate in ethanol under reflux for 4–30 hours has achieved yields >90% in related hydrazide syntheses . Purification via recrystallization (e.g., chloroform/methanol) enhances purity .

Q. How can spectroscopic techniques (e.g., IR, NMR) and X-ray crystallography confirm the structural integrity of this compound derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Identify characteristic N–H stretches (~3200–3350 cm⁻¹) and C=N/C=O vibrations (1600–1700 cm⁻¹) .
  • NMR : Analyze proton environments (e.g., thiophene CH₂ and hydrazine NH signals) and carbon shifts for substituent effects .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. SHELX programs are robust for small-molecule resolution, with hydrogen-bonding networks and torsion angles critical for validating stereochemistry .

Q. What safety protocols are recommended for handling this compound, given the toxicity of analogous hydrazines?

  • Methodological Answer : Methyl hydrazine derivatives have acute toxicity thresholds (e.g., 15,000 lbs threshold planning quantity under EPA guidelines ). Recommended protocols:
  • Use fume hoods and closed systems to minimize inhalation.
  • Wear nitrile gloves, lab coats, and eye protection.
  • Neutralize waste with acetic acid before disposal to reduce reactivity .

Advanced Research Questions

Q. How does the electronic nature of the 5-chlorothiophene moiety influence the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer : The electron-withdrawing chlorine atom on the thiophene ring enhances electrophilic substitution at the methylhydrazine group. This facilitates cyclocondensation with aldehydes/ketones to form pyrazoles or indoles, as seen in Fischer indole syntheses . Computational studies (e.g., DFT) can quantify substituent effects on charge distribution and transition-state energies .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model reaction pathways .
  • Molecular Docking : Use MOE or AutoDock to assess binding affinity with target proteins (e.g., antimicrobial or anticancer targets). Validate with in vitro assays .

Q. How can researchers address discrepancies in reaction outcomes when this compound is used in heterocyclic synthesis, as seen in conflicting product distributions?

  • Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., indole vs. pyrazole formation). Strategies include:
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or trapping intermediates with scavengers.
  • Condition Screening : Vary acid catalysts (e.g., HCl vs. POCl₃) or solvent polarity to favor specific pathways .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify dominant pathways under different conditions .

Q. What role does this compound play in catalytic systems, such as hydrogen storage or decomposition processes?

  • Methodological Answer : Hydrazine derivatives can act as hydrogen donors in catalytic decomposition. For example, hydrazine monohydrate releases H₂ gas via metal-catalyzed pathways (e.g., Ni or Co complexes). Study activation energies and intermediate species using in situ FTIR or mass spectrometry .

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